molecular formula C2H4KOS2 B1310698 Potassium methylxanthate CAS No. 2667-20-1

Potassium methylxanthate

Cat. No.: B1310698
CAS No.: 2667-20-1
M. Wt: 147.29 g/mol
InChI Key: UTNCVSRCZRGOFV-UHFFFAOYSA-N
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Description

Potassium methylxanthate is an organosulfur compound with the chemical formula C2H5OS2K. It is a salt derived from xanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of certain ores. The compound is characterized by its yellowish color and pungent odor. It plays a significant role in various chemical processes due to its reactivity and ability to form complexes with metals.

Mechanism of Action

Target of Action

Potassium methylxanthate primarily targets five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . These cyclic carbonates play a crucial role in various chemical reactions, serving as the primary substrates for the action of this compound.

Mode of Action

The compound interacts with its targets through a cascade of reactions carried out under catalyst-free conditions . The reaction between this compound and the cyclic carbonates leads to the intensive evolution of both CO2 and COS, along with the simultaneous formation of a rich precipitate . This precipitate consists of various alkoxides, including potassium ethane-1,2-bis(olate) for EC-based reactions and potassium propane-1,2-bis(olate) for PC-based reactions .

Biochemical Pathways

The affected pathways involve the formation of alkoxide-terminated sulfides and polyalkylene sulfides . The distribution between these major products varies considerably with variation in the parameters of the reaction . For instance, by applying reduced pressure conditions and a temperature equal to 90°C, up to 95% selectivity towards the formation of alkoxide-terminated sulfide was achieved .

Pharmacokinetics

The compound’s interaction with its targets and the resulting changes suggest that its bioavailability may be influenced by factors such as temperature and pressure conditions .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of various alkoxides and alkoxide-terminated sulfides . The resulting liquid phase contains polyalkylene sulfides whose number average molecular weight was found to be in the range of 400–550 Da for EC-based oligomers and 300–400 Da for PC-based oligomers .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, a shift in balance between products towards the formation of sulfur-containing products occurs with an appropriate increase in the temperature of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium methylxanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and methanol. The reaction proceeds as follows:

CH3OH+CS2+KOHCH3OCS2K+H2OCH3OH + CS2 + KOH \rightarrow CH3OCS2K + H2O CH3OH+CS2+KOH→CH3OCS2K+H2O

This reaction is carried out under alkaline conditions, and the product is usually obtained as a yellowish powder or granules.

Industrial Production Methods: In industrial settings, the preparation of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully controlled to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions: Potassium methylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dixanthogen.

    Reduction: It can be reduced to form alcohol and carbon disulfide.

    Substitution: It can react with metal ions to form metal xanthates.

Common Reagents and Conditions:

    Oxidation: this compound reacts with oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: It reacts with metal salts like copper sulfate to form copper xanthate.

Major Products Formed:

    Oxidation: Dixanthogen.

    Reduction: Methanol and carbon disulfide.

    Substitution: Metal xanthates (e.g., copper xanthate).

Scientific Research Applications

Potassium methylxanthate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. It plays a crucial role in reversible addition–fragmentation chain-transfer (RAFT) polymerization processes.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.

    Industry: It is widely used in the mining industry as a flotation agent for the extraction of sulfide ores.

Comparison with Similar Compounds

  • Potassium ethylxanthate
  • Potassium isobutylxanthate
  • Sodium ethylxanthate
  • Sodium isobutylxanthate

Comparison: Potassium methylxanthate is unique due to its specific alkyl group (methyl) which influences its reactivity and solubility. Compared to other xanthates, it has a lower molecular weight and different physical properties, such as solubility and stability. These differences make it suitable for specific applications where other xanthates might not be as effective.

Properties

CAS No.

2667-20-1

Molecular Formula

C2H4KOS2

Molecular Weight

147.29 g/mol

IUPAC Name

potassium;methoxymethanedithioic acid

InChI

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);

InChI Key

UTNCVSRCZRGOFV-UHFFFAOYSA-N

SMILES

COC(=S)[S-].[K+]

Canonical SMILES

COC(=S)S.[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium methylxanthate
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Potassium methylxanthate
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Potassium methylxanthate
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Q & A

Q1: What is the role of potassium methylxanthate in the synthesis of arsenious methylxanthate?

A1: this compound serves as a key reagent in synthesizing arsenious methylxanthate. The research paper describes a process where an aqueous solution of sodium arsenite is combined with this compound. This mixture is then acidified with hydrochloric acid to a pH of 1.0 while being cooled with ice []. This process leads to the precipitation of arsenious methylxanthate powder.

Q2: What is the structure of the arsenious methylxanthate formed using this compound, and how is this structure confirmed?

A2: The arsenious methylxanthate formed using this compound crystallizes into a rhombohedral form (α form) with the space group R3 []. X-ray crystallography studies reveal that the structure is isostructural with arsenious ethylxanthate. The molecule exhibits a distorted octahedral arrangement around the central arsenic atom, coordinated by six sulfur atoms. Three sulfur atoms are closer to the arsenic atom at a distance of 2.298(1) Å, while the other three are further away at 2.992(1) Å. The As-S bonds with the shorter distances show a significant electron density peak, indicating a covalent bond character [].

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